rac-(1R,2R)-2-ethynylcyclohexan-1-amine
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Overview
Description
rac-(1R,2R)-2-ethynylcyclohexan-1-amine: is a chiral compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes an ethynyl group attached to a cyclohexane ring with an amine functional group. The presence of chiral centers in the molecule makes it an interesting subject for studies related to stereochemistry and enantioselectivity.
Preparation Methods
The synthesis of rac-(1R,2R)-2-ethynylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with ethynylmagnesium bromide to form 2-ethynylcyclohexanol, which is then converted to the corresponding amine through reductive amination. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent like tetrahydrofuran or ethanol .
Chemical Reactions Analysis
rac-(1R,2R)-2-ethynylcyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol or alkane, depending on the reducing agent used.
Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted amines.
Scientific Research Applications
rac-(1R,2R)-2-ethynylcyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-ethynylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity towards these targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity. The exact pathways and molecular targets involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
rac-(1R,2R)-2-ethynylcyclohexan-1-amine can be compared with other similar compounds, such as:
rac-(1R,2R)-2-ethoxycyclohexan-1-amine: This compound has an ethoxy group instead of an ethynyl group, leading to different chemical reactivity and applications.
rac-(1R,2R)-2-azidocyclohexan-1-amine: The presence of an azido group in this compound makes it useful for click chemistry and bioconjugation reactions.
rac-(1R,2R)-2-propylcyclopropan-1-amine: This compound features a cyclopropane ring, which imparts unique steric and electronic properties .
Properties
CAS No. |
2098054-51-2 |
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Molecular Formula |
C8H13N |
Molecular Weight |
123.2 |
Purity |
95 |
Origin of Product |
United States |
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